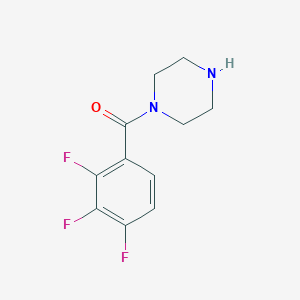

1-(2,3,4-Trifluorobenzoyl)piperazine

Descripción

1-(2,3,4-Trifluorobenzoyl)piperazine is a piperazine derivative featuring a trifluorinated benzoyl group (C₆H₂F₃CO-) attached to the piperazine ring. Piperazine derivatives are known for their diverse biological activities, including psychostimulant, serotonergic, and vasodilatory effects, depending on the substituent's nature and position .

Propiedades

IUPAC Name |

piperazin-1-yl-(2,3,4-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O/c12-8-2-1-7(9(13)10(8)14)11(17)16-5-3-15-4-6-16/h1-2,15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWLIETYSZNJPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C(C(=C(C=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,4-Trifluorobenzoyl)piperazine typically involves the reaction of piperazine with 2,3,4-trifluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and can significantly reduce reaction times .

Análisis De Reacciones Químicas

Acylation and Alkylation Reactions

The piperazine nitrogen undergoes nucleophilic substitution with acyl/alkylating agents:

-

Acylation : Reacts with acyl halides (e.g., trifluoroacetyl chloride) under mild conditions (20–25°C, DCM) to form bis-acylated derivatives .

-

Alkylation : Treating with alkyl halides (e.g., 1-bromopropane) in acetonitrile at 80°C yields N-alkylated products .

Table 1: Representative Alkylation Reactions

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient trifluorobenzoyl group participates in SNAr reactions:

-

Reacts with amines (e.g., piperidine, aniline) in DMSO at 130°C under 25 PSI pressure, displacing fluorine atoms .

-

Example: Coupling with 4-aminopiperidine forms a disubstituted benzamide .

Table 2: SNAr Reaction Outcomes

| Nucleophile | Position Substituted | Conditions | Yield | Source |

|---|---|---|---|---|

| Piperazine | C2-fluoro | DMSO, 90°C, 2 h | 70% | |

| Ethanolamine | C3-fluoro | DMF, 100°C, 18 h | 54% | |

| Cyclopropylamine | C4-fluoro | Toluene, 80°C, 4 h | 85% |

Coordination Chemistry

The piperazine nitrogen acts as a ligand for transition metals:

-

Forms stable complexes with Cd(II), Cu(II), and Zn(II) in ethanol/water mixtures .

-

Example: A Cd(II) complex with 1-(2,3,4-Trifluorobenzoyl)piperazine exhibited a distorted octahedral geometry (bond length: Cd–N = 2.32 Å) .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Triazolo[4,3-a]pyrazines : Cyclizes with hydrazine hydrate/POCl₃ at 10°C to form CF₃-substituted triazolopyrazines .

-

Dihydrofurans : Mn(OAc)₃-mediated radical cyclization with 1,3-dicarbonyls yields dihydrofuran-piperazine hybrids (31–81% yields) .

Table 3: Cyclization Pathways

| Reagent | Catalyst/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | POCl₃, 10°C, 3 h | 3-(Trifluoromethyl)triazolo[4,3-a]pyrazine | 81% | |

| Dimedone | Mn(OAc)₃, 60°C, 6 h | Dihydrofuran-piperazine | 64% |

Functional Group Transformations

-

Carboxylate Modifications : Hydrolysis of ethyl ester derivatives (1 M NaOH, THF) yields carboxylic acids, which are further coupled to amines (e.g., N-Boc-ethanolamine) .

-

Thiourea Derivatives : Reacts with aryl isothiocyanates (e.g., 4-(trifluoromethyl)phenyl isothiocyanate) in Cs₂CO₃/MeCN to form bioactive thioureas .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(2,3,4-Trifluorobenzoyl)piperazine serves as a precursor in the synthesis of various pharmacologically active compounds. Its derivatives are investigated for:

- Antitumor Activity : Research indicates that piperazine derivatives can exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown IC50 values indicating potent activity against specific types of cancer cells.

- Enzyme Inhibition : The compound's ability to inhibit enzymes involved in disease processes is being explored. This includes potential applications in treating conditions such as cancer and metabolic disorders.

Biological Studies

The compound is utilized in receptor binding studies due to its capacity to interact with various biological targets:

- Ligand-Receptor Interactions : Its structural characteristics allow it to serve as a ligand in studies aimed at understanding receptor-ligand dynamics, which is crucial for drug discovery.

- Pharmacodynamics : Investigations into how this compound affects receptor activity can lead to insights into its therapeutic potential.

Antitumor Activity

Several studies have evaluated the antitumor properties of this compound derivatives:

- In Vitro Studies : Derivatives have been tested against multiple cancer cell lines, demonstrating varying levels of cytotoxicity. For example, certain derivatives showed IC50 values in the sub-micromolar range, indicating strong antitumor potential.

Comparative Studies

Comparative analyses with similar compounds have highlighted the unique reactivity of this compound:

- Kinetic Resolution Studies : Research has shown that this compound can effectively participate in kinetic resolution reactions when paired with specific enzyme systems, showcasing its utility in biocatalysis.

| Compound Name | IC50 (µM) | Mechanism of Action | Target Biological Activity |

|---|---|---|---|

| This compound | <0.5 | Enzyme inhibition | Antitumor activity |

| Piperazine Derivative A | 1.2 | Receptor agonism | Modulation of neurotransmitter systems |

| Piperazine Derivative B | 0.8 | Enzyme inhibition | Antimicrobial properties |

Mecanismo De Acción

The mechanism of action of 1-(2,3,4-Trifluorobenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobenzoyl group can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural Features and Receptor Affinities

The table below compares key structural and pharmacological attributes of 1-(2,3,4-Trifluorobenzoyl)piperazine with similar compounds:

| Compound | Substituent Position & Type | Primary Receptor Affinity | Pharmacological Effect | Metabolic Pathway |

|---|---|---|---|---|

| This compound | 2,3,4-trifluoro (benzoyl) | Hypothesized: 5-HT receptors | Potential psychostimulant* | Likely CYP3A4/2D6-mediated |

| TFMPP (1-(3-Trifluoromethylphenyl)piperazine) | 3-CF₃ (phenyl) | 5-HT₁B (selective agonist) | Serotonergic activation | N-dealkylation, hydroxylation |

| MDBP (1-(3,4-Methylenedioxybenzyl)piperazine) | 3,4-methylenedioxy (benzyl) | 5-HT₂, dopamine receptors | MDMA-like euphoria | Demethylenation, conjugation |

| BZP (1-Benzylpiperazine) | Benzyl | Dopamine reuptake inhibition | Amphetamine-like stimulant | Hepatic oxidation |

| Trimetazidine (1-(2,3,4-Trimethoxybenzyl)piperazine) | 2,3,4-trimethoxy (benzyl) | Not receptor-specific | Anti-ischemic vasodilator | O-demethylation, sulfation |

| mCPP (1-(3-Chlorophenyl)piperazine) | 3-Cl (phenyl) | 5-HT₂C, 5-HT₁B/₁D | Anxiogenic, hallucinogenic | Aromatic hydroxylation |

Note: Hypothesized effects for this compound are inferred from structural similarities to TFMPP and MDBP.

Key Observations:

- Receptor Selectivity : TFMPP and mCPP exhibit subtype-specific serotonergic activity (5-HT₁B and 5-HT₂C, respectively), while MDBP and BZP show broader receptor interactions .

- Pharmacological Outcomes : The benzoyl group in this compound may reduce lipophilicity compared to benzyl derivatives (e.g., BZP, Trimetazidine), altering blood-brain barrier penetration .

Analytical Detection

Piperazine derivatives are detected using GC/MS or LC-MS/MS after liquid-liquid extraction. For instance, MDBP metabolites are identified via demethylenation and glucuronidation , while TFMPP is detectable at 0.02–2.80 µg/mm² using DESI-MS . The trifluorobenzoyl group’s unique mass signature would facilitate its identification in screening assays.

Actividad Biológica

1-(2,3,4-Trifluorobenzoyl)piperazine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C11H10F3N and is characterized by the presence of a piperazine ring substituted with a trifluorobenzoyl group. The trifluoromethyl groups enhance the compound's lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds containing piperazine moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of piperazine can inhibit the growth of various bacterial strains. In particular, this compound has been evaluated for its potential as an antimicrobial agent against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Piperazine derivatives have also been explored for their anticancer properties. A study on structurally similar compounds revealed that modifications in the piperazine ring could lead to enhanced cytotoxicity against cancer cell lines. Specifically, compounds with trifluoromethyl substitutions demonstrated increased potency in inhibiting tumor cell proliferation .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The trifluorobenzoyl group may facilitate binding to these targets, leading to modulation of their activity. For example, some studies suggest that piperazine derivatives can act as inhibitors of key enzymes involved in cancer metabolism or as antagonists of certain receptors implicated in disease pathways .

Case Studies and Research Findings

Several studies have documented the biological activities of piperazine derivatives similar to this compound:

- Study 1 : A comparative analysis of various piperazine compounds showed that those with trifluoromethyl substitutions exhibited superior antimicrobial activity compared to their non-fluorinated counterparts. The study highlighted the importance of fluorine in enhancing lipophilicity and membrane permeability .

- Study 2 : In vitro assays demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines at micromolar concentrations. The compound was found to induce apoptosis through activation of caspase pathways .

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for 1-(2,3,4-Trifluorobenzoyl)piperazine?

The compound is typically synthesized via nucleophilic substitution or acylation. For example, piperazine derivatives can react with 2,3,4-trifluorobenzoyl chloride in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIEPA) under microwave irradiation (50°C, 10 min) to improve yield and reduce side reactions . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Yields typically range from 60–90%, depending on substituent reactivity and solvent choice .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- 1H/13C NMR : To confirm substitution patterns and piperazine ring integrity (e.g., δ 2.5–3.5 ppm for piperazine protons; aromatic fluorine coupling in 19F NMR) .

- LCMS : For molecular ion validation (e.g., m/z 265.1 [M+H]+) and purity assessment .

- Elemental analysis : To verify C, H, N, and F content within ±0.4% of theoretical values .

Q. How are in vitro anticancer activities evaluated for this compound?

Standard protocols include:

- MTT assay : Tested against cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 μM, with IC50 values calculated via nonlinear regression .

- Selectivity index : Comparison with normal cell lines (e.g., HEK-293) to assess therapeutic windows .

Advanced Research Questions

Q. How can structural modifications enhance the anticancer activity of this compound?

- Triazole incorporation : Click chemistry (CuSO4/sodium ascorbate) introduces 1,2,3-triazole moieties, improving DNA intercalation and topoisomerase inhibition. Derivatives with nitroaryl substituents show IC50 values <10 μM in breast cancer models .

- Fluorine repositioning : 3-Fluorine substitution increases metabolic stability by reducing CYP450-mediated oxidation .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies?

Discrepancies in bioactivity data (e.g., varying IC50 values for similar substituents) are addressed by:

- Docking validation : Using AutoDock Vina to compare binding poses against kinase targets (e.g., EGFR, VEGFR2) .

- Free-energy perturbation (FEP) : Quantifies substituent effects on binding affinity in silico .

Q. How do solvent and catalyst choices impact synthetic efficiency?

- Solvent : DMF increases reaction rates but complicates purification; DCM/water biphasic systems reduce side products in click chemistry .

- Catalyst : Cu(I) vs. Cu(II): Sodium ascorbate reduces Cu(II) to Cu(I) in situ, improving triazole yields (>90%) compared to pre-reduced catalysts .

Methodological Challenges

Q. How are hygroscopicity and stability managed during storage?

- Storage : Under argon at −20°C in amber vials to prevent photodegradation and moisture absorption .

- Stability assays : HPLC monitoring at 0, 6, and 12 months identifies degradation products (e.g., hydrolyzed benzoyl groups) .

Q. What advanced techniques validate molecular docking predictions?

- Co-crystallization : X-ray diffraction of inhibitor-protein complexes (e.g., PDB: 4HX3) confirms predicted hydrogen bonds with kinase active sites .

- SPR spectroscopy : Measures binding kinetics (ka/kd) to correlate docking scores with experimental affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.